isopropyl 5-(aminocarbonyl)-2-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
Overview
Description
Isopropyl 5-(aminocarbonyl)-2-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C23H28Cl2N4O4S and its molecular weight is 527.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 526.1208319 g/mol and the complexity rating of the compound is 738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds with detailed structures, including piperazine derivatives and thiophene carboxylates, have been synthesized and evaluated for their antimicrobial activities. For example, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, some showing good or moderate activities against test microorganisms. This suggests that compounds with similar complex structures could potentially be synthesized for antimicrobial evaluation (Bektaş et al., 2010).
Polymer Synthesis
Kunisada et al. (1991) reported on the synthesis of new comb-like polymers from triazine derivatives, indicating the utility of complex molecules in polymer science. This underscores the potential of integrating multifunctional chemical compounds into polymer synthesis for the development of materials with unique properties (Kunisada et al., 1991).
Novel Synthetic Approaches and Mechanistic Insights
Research by Lee and Kim (1993) explored novel synthetic routes and mechanisms involving dithiazoles and alkylamines, highlighting the intricate chemistry that can arise from the interaction of complex molecules. This work provides insight into the synthetic flexibility and potential reactivity of compounds with intricate structures, including those with piperazine and thiophene components (Lee & Kim, 1993).
Properties
IUPAC Name |
propan-2-yl 5-carbamoyl-2-[[2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28Cl2N4O4S/c1-13(2)33-23(32)19-14(3)20(21(26)31)34-22(19)27-18(30)12-29-8-6-28(7-9-29)11-15-4-5-16(24)10-17(15)25/h4-5,10,13H,6-9,11-12H2,1-3H3,(H2,26,31)(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEAUWJLZUCSOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CN2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Cl2N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.